4-O-Benzyl-L-rhamnal is a derivative of L-rhamnose, a naturally occurring deoxy sugar. It is an important intermediate in the synthesis of various glycosides and has been the subject of research due to its potential applications in the field of carbohydrate chemistry. The synthesis of such compounds is crucial for the development of new pharmaceuticals, materials, and chemical tools.
In the field of synthetic carbohydrate chemistry, 4-O-benzyl-L-rhamnal serves as a key intermediate. For instance, it has been used in the improved synthesis of 4-O-benzoyl-2,2-difluorooleandrose from L-rhamnose. The synthesis process involves the formation of a difluoromethylene group and a chemoselective methylation of a diol. The success of this synthesis relies on the equatorial positioning of substituents near the carbonyl group and the restricted conformational mobility of the sugar ring, which is achieved by using protective groups like 1,1,2,2-tetramethoxycyclohexane (TMC). This compound has potential applications in the development of new fluorinated carbohydrates, which are of interest due to their increased stability and altered metabolic processing in biological systems2.
The research into 4-O-benzyl-L-rhamnal and its derivatives is indicative of the broader interest in manipulating carbohydrate structures for the development of novel compounds with specific biological activities or physical properties. These compounds can be pivotal in the creation of new drugs, biomaterials, and chemical probes for biological research.
4-O-Benzyl-L-rhamnal is a chemical compound characterized by the molecular formula and a molecular weight of 220.26 g/mol. This compound is recognized for its significant applications in various scientific fields, including chemistry, biology, and medicine. It serves as a versatile building block in organic synthesis and has been studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects .
4-O-Benzyl-L-rhamnal is classified as a glycoside derivative, specifically a benzyl ether of L-rhamnal. It can be sourced from natural products or synthesized through chemical reactions involving L-rhamnal and benzylating agents. The compound is widely used in research settings due to its functional properties and reactivity .
The synthesis of 4-O-Benzyl-L-rhamnal can be achieved through several methods, with one common approach being the benzylation of L-rhamnal. This process typically involves:
In industrial settings, these methods are scaled up, employing industrial-grade reagents and solvents while maintaining stringent control over reaction parameters to ensure high-quality production .
The molecular structure of 4-O-Benzyl-L-rhamnal features a benzyl group attached to the 4-position of the L-rhamnal backbone. Key structural data includes:
The compound's structural characteristics contribute to its reactivity and interaction with biological systems .
4-O-Benzyl-L-rhamnal is involved in various chemical reactions, including:
These reactions allow for further modifications of the compound, making it useful in synthetic chemistry .
The mechanism of action for 4-O-Benzyl-L-rhamnal primarily involves its interactions within biochemical pathways relevant to carbohydrate metabolism. The compound has been investigated for its potential effects on:
Research indicates that 4-O-Benzyl-L-rhamnal may target specific pathways involved in disease processes, contributing to its therapeutic potential .
The physical and chemical properties of 4-O-Benzyl-L-rhamnal include:
These properties influence its application in laboratory settings and industrial processes .
4-O-Benzyl-L-rhamnal finds extensive applications across various scientific domains:
4-O-Benzyl-L-rhamnal (CAS 117249-16-8) is a chemically modified derivative of the deoxy sugar L-rhamnose. Its molecular formula is C₁₃H₁₆O₃, corresponding to a molecular weight of 220.26 g/mol [1] [5]. Structurally, it features a benzyl ether group (-CH₂C₆H₅) at the oxygen atom of the C4 hydroxyl group, while the anomeric carbon (C1) exists as a glycal (enol ether) with a double bond between C1 and C2. This glycal moiety confers electron-rich character and serves as a site for electrophilic addition reactions. The benzyl group acts as a persistent protecting group, shielding the C4 hydroxyl from unwanted reactions during synthetic transformations while remaining stable under acidic or basic conditions typical of glycosylation reactions [3]. The L-configuration at C5 ensures chirality matching natural rhamnose-containing biomolecules.
Table 1: Key Molecular Properties of 4-O-Benzyl-L-rhamnal
Property | Value |
---|---|
CAS Registry Number | 117249-16-8 |
Molecular Formula | C₁₃H₁₆O₃ |
Molecular Weight | 220.26 g/mol |
Protecting Group | Benzyl (at O4) |
Anomeric Functionality | 1,2-Glycal (double bond) |
Key Reactive Site | C1-C2 double bond |
In carbohydrate synthesis, 4-O-benzyl-L-rhamnal serves as a versatile glycosyl donor precursor due to its dual reactivity: the glycal double bond enables electrophilic activation (e.g., epoxidation, iodoglycosylation), while the benzyl group provides regioselective deprotection control. The benzyl ether’s orthogonality to ester-based protecting groups allows chemists to design multi-step synthetic routes for complex rhamnose-containing oligosaccharides or glycoconjugates [3]. For example, in glycosylation reactions, transition metal catalysts (e.g., ruthenium) can epimerize or isomerize the glycal to generate stereodefined glycosides via dynamic kinetic asymmetric transformations (DYKAT) [1].
Additionally, the electron-donating benzyl ether enhances the stability of the glycal system during storage and handling compared to unprotected rhamnal. This stability is critical for synthesizing bioactive natural products like anthracycline antibiotics or plant glycosides, where L-rhamnose acts as a biological recognition element [8]. The compound’s role extends to synthesizing C-branched sugars via sigmatropic rearrangements (e.g., Claisen), leveraging the allylic benzyl ether to direct stereoselectivity at C3 [9].
Table 2: Advantages of the Benzyl Group in 4-O-Benzyl-L-rhamnal
Property | Impact on Synthesis |
---|---|
Chemical Stability | Resists hydrolysis under acidic/basic conditions |
Orthogonality | Retained during ester deprotection steps |
Reductive Removability | Cleaved via hydrogenolysis (Pd/C, H₂) |
Stereodirecting Effect | Shields one face of the glycal during reactions |
Electronic Contribution | Donates electrons, stabilizing oxocarbenium ions |
The development of 4-O-benzyl-L-rhamnal parallels advances in carbohydrate chemistry during the 1980s–1990s, when protecting group strategies became pivotal for complex glycan assembly. Early research on rhamnal derivatives focused on synthesizing anthracycline antibiotics (e.g., daunorubicin), where L-rhamnose units enhance bioactivity [4]. The benzyl group’s adoption as a protecting group emerged from Fraser-Reid’s "armed-disarmed" glycosylation concept, where ether-based donors (e.g., benzyl) exhibit higher reactivity than ester-protected counterparts [2].
A key milestone was the application of 4-O-benzyl-L-rhamnal in metalloenzymatic DYKAT, as demonstrated by Lihammar et al. (2014). Using cyclopentadienylruthenium catalysts, they achieved stereocontrolled epimerization of glycal derivatives to access both α- and β-rhamnosides—a longstanding challenge due to rhamnose’s lack of a C2 participating group [1]. Concurrently, its utility in Ferrier-type rearrangements enabled access to 2,3-unsaturated C-glycosides, expanding routes to branched-chain sugars [3]. In antiviral research, benzyl-protected rhamnals served as precursors for C-nucleoside analogs targeting herpesviruses, underscoring their pharmaceutical relevance [8].
Table 3: Historical Milestones in 4-O-Benzyl-L-rhamnal Chemistry
Period | Advance | Significance |
---|---|---|
1980s | Rhamnal synthesis for antibiotics | Enabled access to daunosamine analogs [4] |
1990s | Benzyl protection standardization | Improved glycosylation regioselectivity [3] |
2014 | Ru-catalyzed DYKAT of glycals | Solved stereocontrol in rhamnosylation [1] |
2018 | C-Nucleoside synthesis for antivirals | Broadened therapeutic applications [8] |
2025 | Sigmatropic rearrangements | Accessed iridoid natural product cores [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7